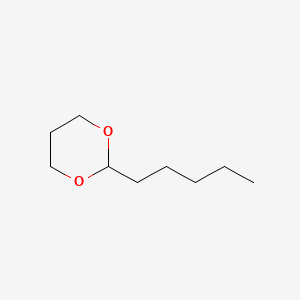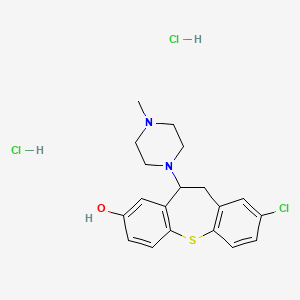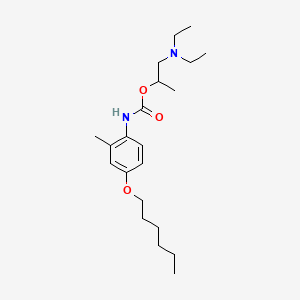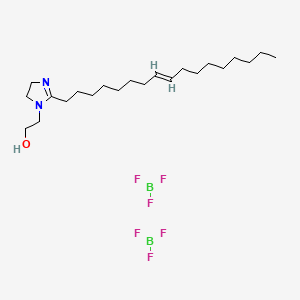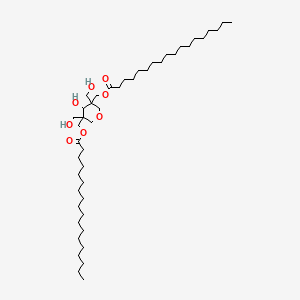
Anhydroenneaheptitol 3,5-distearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anhydroenneaheptitol 3,5-distearate is a chemical compound with the molecular formula C45H86O8. It is an ester derivative of anhydroenneaheptitol, specifically formed by the esterification of anhydroenneaheptitol with stearic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anhydroenneaheptitol 3,5-distearate typically involves the esterification of anhydroenneaheptitol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
化学反应分析
Types of Reactions: Anhydroenneaheptitol 3,5-distearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield anhydroenneaheptitol and stearic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ester groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromic acid, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Major Products:
Hydrolysis: Anhydroenneaheptitol and stearic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
Anhydroenneaheptitol 3,5-distearate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and enzyme interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products for its emulsifying properties.
作用机制
The mechanism of action of Anhydroenneaheptitol 3,5-distearate primarily involves its interaction with lipid membranes and enzymes. The ester bonds in the compound can be hydrolyzed by lipases, releasing anhydroenneaheptitol and stearic acid, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also plays a role in its mechanism of action, particularly in drug delivery systems where it can enhance the solubility and bioavailability of hydrophobic drugs.
相似化合物的比较
Glycerol Monostearate: Similar in structure as it is also an ester of stearic acid, but differs in the alcohol component (glycerol vs. anhydroenneaheptitol).
Ethylene Glycol Distearate: Another ester of stearic acid, but with ethylene glycol as the alcohol component.
Uniqueness: Anhydroenneaheptitol 3,5-distearate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications. Additionally, its specific interactions with enzymes and lipid membranes set it apart from other similar compounds.
属性
CAS 编号 |
67953-14-4 |
|---|---|
分子式 |
C45H86O8 |
分子量 |
755.2 g/mol |
IUPAC 名称 |
[4-hydroxy-3,5-bis(hydroxymethyl)-5-(octadecanoyloxymethyl)oxan-3-yl]methyl octadecanoate |
InChI |
InChI=1S/C45H86O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(48)52-39-44(35-46)37-51-38-45(36-47,43(44)50)40-53-42(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43,46-47,50H,3-40H2,1-2H3 |
InChI 键 |
FTTUXMDJGRNMLP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(CO)COC(=O)CCCCCCCCCCCCCCCCC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



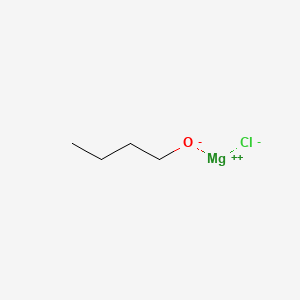
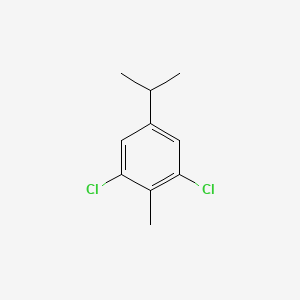
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
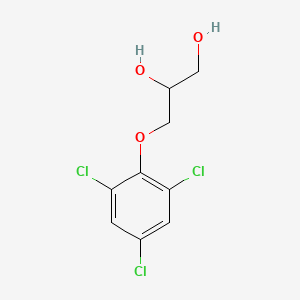
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
